

# 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

## molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274588

[Get Quote](#)

## An In-depth Technical Guide to 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

## Molecular Structure and Formula

**1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** is a bicyclic aromatic compound featuring a pyridine ring linked to a pyrrole ring, which is further substituted with a carbaldehyde group.

Molecular Formula: C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sup>[1]</sup>

IUPAC Name: 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde<sup>[1]</sup>

CAS Number: 383136-42-3<sup>[1][2]</sup>

Canonical SMILES: O=Cc1cccn1c2cc[nH]c12

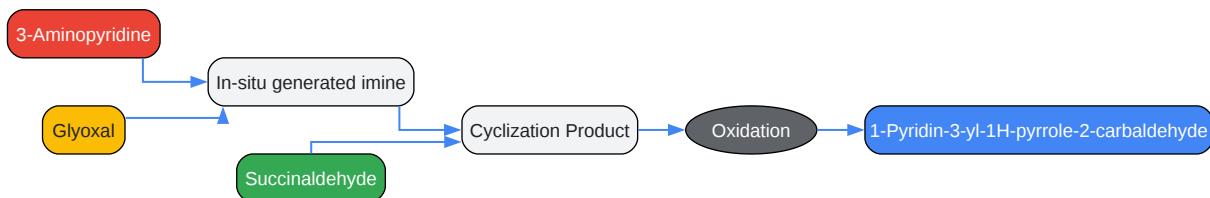
InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N<sup>[1]</sup>

The molecule consists of a planar pyrrole ring N-substituted with a pyridine ring at the 3-position. The presence of the aldehyde group at the 2-position of the pyrrole ring offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** is presented below. While specific experimental data for the target molecule is limited in the public domain, data for a closely related analog, 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, provides valuable insights into its expected spectral characteristics.<sup>[3]</sup>

| Property         | Value        | Reference           |
|------------------|--------------|---------------------|
| Molecular Weight | 172.18 g/mol | <a href="#">[1]</a> |
| Purity           | 95%          | <a href="#">[2]</a> |
| Appearance       | Solid        |                     |


Spectroscopic Data of a Related Analog (1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde):<sup>[3]</sup>

| Spectrum                                         | Key Peaks                                                                                                                                                                                                                                                                      |
|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) | $\delta$ 9.72 (s, 1H, CHO), 8.58 (d, $J$ = 4.7 Hz, 1H), 8.5 (bs, 1H), 7.54 (d, $J$ = 7.8 Hz, 1H), 7.28 (t, $J$ = 3.7 Hz, 1H), 7.04 (d, $J$ = 8.9 Hz, 2H), 6.96 (d, $J$ = 2.9 Hz, 1H), 6.91 (d, $J$ = 3.0 Hz, 1H), 6.85 (d, $J$ = 8.9 Hz, 2H), 3.81 (s, 3H, OCH <sub>3</sub> ). |
| <sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> ) | $\delta$ 186.0 (CHO), 159.2, 151.0, 149.4, 137.9, 137.8, 131.0, 127.3 (2C), 125.7, 125.1, 122.9, 114.5 (2C), 108.4, 55.4 (OCH <sub>3</sub> ).                                                                                                                                  |
| IR (KBr, cm <sup>-1</sup> )                      | 2954, 1666 (C=O), 1512, 1242, 1033.                                                                                                                                                                                                                                            |
| HRMS (ESI)                                       | m/z [M+H] <sup>+</sup> calcd for C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> : 279.1133, found 279.1140.                                                                                                                                                     |

## Synthesis

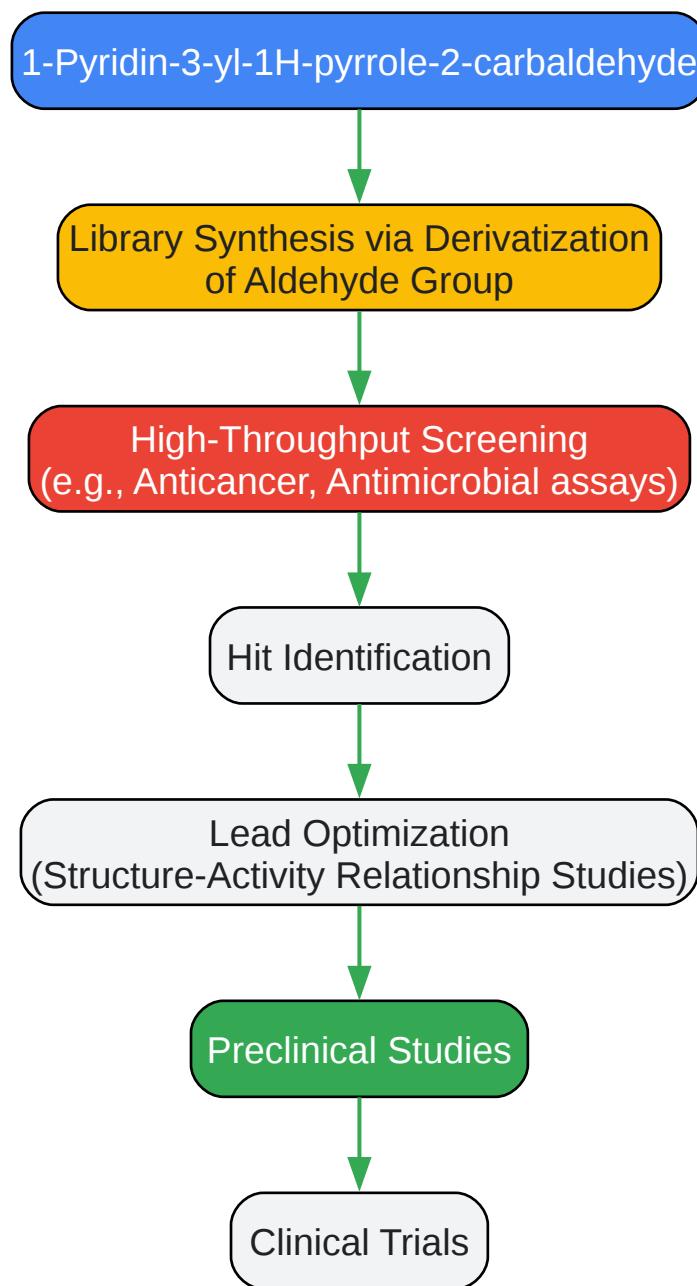
While a specific experimental protocol for the synthesis of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** is not readily available, a general and efficient method for the synthesis of substituted pyrrole-3-carbaldehydes has been reported. This one-pot, three-component reaction involves the condensation of an in-situ generated aldimine with succinaldehyde, followed by an oxidation step. This methodology could potentially be adapted for the synthesis of the target molecule.

A plausible synthetic pathway is illustrated below:



[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde**.


## Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of both a pyridine ring and a reactive carbaldehyde group in **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** makes it an attractive starting material for the synthesis of novel therapeutic agents.

Derivatives of pyrrole-carbaldehydes have been investigated for various pharmacological activities, including:

- **Anticancer Activity:** The pyrrole core is present in several anticancer agents. The carbaldehyde group can be readily converted into various functional groups to generate libraries of compounds for screening against different cancer cell lines.
- **Antimicrobial Activity:** Pyrrole derivatives have shown promising antibacterial and antifungal properties. The unique electronic properties of the pyridinyl-pyrrole system may contribute to enhanced antimicrobial efficacy.
- **Enzyme Inhibition:** The structural features of this molecule make it a potential candidate for designing inhibitors of various enzymes implicated in disease pathogenesis.

The logical workflow for exploring the potential of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** in a drug discovery program is outlined below:



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from the title compound.

## Conclusion

**1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** represents a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward, albeit not explicitly detailed, synthesis and the reactivity of its functional groups make it an attractive

starting point for medicinal chemistry campaigns. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | C10H8N2O | CID 3153995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehy... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- To cite this document: BenchChem. [1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274588#1-pyridin-3-yl-1h-pyrrole-2-carbaldehyde-molecular-structure-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)